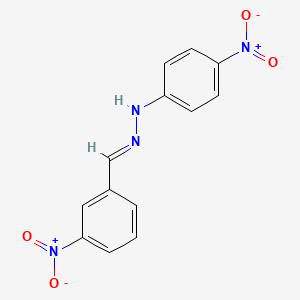

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine

Description

Properties

CAS No. |

3805-41-2 |

|---|---|

Molecular Formula |

C13H10N4O4 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

4-nitro-N-[(3-nitrophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)12-6-4-11(5-7-12)15-14-9-10-2-1-3-13(8-10)17(20)21/h1-9,15H |

InChI Key |

DUJGQCJQVKGBBA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Reduction: Corresponding amines.

Oxidation: Nitroso derivatives.

Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is not fully understood. it is believed that the compound interacts with biological molecules through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species, which can induce cellular damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Compounds :

- (1E,2E)-Bis(1-(2-nitrophenyl)ethylidene)hydrazine (SSBO)

- (1E,2E)-Bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)

- (1E,2E)-Bis(1-(4-nitrophenyl)ethylidene)hydrazine (SSBP)

Comparison :

| Property | SSBO (2-Nitro) | SSBM (3-Nitro) | SSBP (4-Nitro) |

|---|---|---|---|

| Corrosion Inhibition* | 78% | 85% | 92% |

| Adsorption Energy (eV) | -1.2 | -1.5 | -1.8 |

| Solubility in HCl | Moderate | High | High |

*Inhibition efficiency on C38 steel in 1M HCl at 10<sup>−3</sup> M concentration .

Insights :

- The 4-nitro derivative (SSBP) exhibits superior corrosion inhibition due to stronger adsorption on metal surfaces, attributed to the para-nitro group’s electron-withdrawing effect enhancing molecular planarization and interaction with steel .

- SSBM (3-nitro) shows intermediate efficiency, while SSBO (2-nitro) is less effective due to steric hindrance from ortho-substitution.

Antitumor Prodrugs with 4-Nitrophenyl Moieties

Key Compounds :

- KS119 : 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine

- KS900 : 1,2-Bis(methylsulfonyl)-1-methyl-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine

Comparison :

| Property | KS119 | KS900 |

|---|---|---|

| Activation Mechanism | Reductive (hypoxia-selective) | Reductive (hypoxia-selective) |

| Cytotoxin Released | 90CE (chloroethylating agent) | Methylating agent |

| Atropisomer Stability* | t1/2 = 50–64 h | Similar to KS119 |

| Therapeutic Target | Solid tumors (hypoxic regions) | O<sup>6</sup>-alkylguanine-DNA alkyltransferase |

*Atropisomers impact bioavailability and metabolic rates in hypoxic cells .

Insights :

- Both compounds utilize the 4-nitrophenyl group as a redox-sensitive trigger for selective activation in low-oxygen tumor microenvironments.

- KS900’s methylating activity complements KS119’s chloroethylating mechanism, offering dual strategies to overcome drug resistance .

Antimicrobial Hydrazine Derivatives

Key Compounds :

- Compound 7 : Methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]-hydrazine-1-carbodithioate

- Compound 3 : (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

Comparison :

| Property | Compound 7 | Compound 3 |

|---|---|---|

| MIC against S. aureus | 8 µg/mL | 16 µg/mL |

| Synthesis Route | Hydrazide-aldol condensation | Triazole-hydrazine coupling |

| Key Functional Groups | Pyrazole, dithiocarbamate | Triazole, carbothioamide |

Insights :

- Compound 7’s pyrazole-dithiocarbamate hybrid enhances membrane penetration, yielding lower MIC values.

- Compound 3’s triazole moiety may reduce efficacy due to steric bulk .

Anti-inflammatory p-Nitrophenyl Hydrazones

Key Compounds :

- Compound 3 : 1-(4-Nitrophenyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazine

- Compound 6 : 4-Hydroxy-2-methyl-6-[(2-(4-nitrophenyl)hydraz-1-ylidene)methyl]thiochroman-1,1-dioxide

Comparison :

| Property | Compound 3 | Compound 6 |

|---|---|---|

| COX-2 Inhibition (%) | 82 | 75 |

| 5-LOX Inhibition (%) | 68 | 72 |

| H+/K+ ATPase Inhibition | 54 | 61 |

Insights :

- Compound 3’s trimethoxyphenyl group enhances COX-2 selectivity, while Compound 6’s thiochroman-dioxide moiety improves dual 5-LOX/H+/K+ ATPase inhibition .

Biological Activity

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a hydrazine core with nitro-substituents on both aromatic rings, which can significantly influence its biological activity. The structural formula is represented as follows:

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer properties. In a study evaluating nitro-benzylidene phenazine derivatives, compounds similar to this hydrazine derivative exhibited promising inhibitory activity against dengue virus protease, with an IC50 value of 14.58 µM for a related structure .

Table 1: Biological Activity Summary

| Activity Type | Related Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dengue Virus Inhibition | Nitro-benzylidene phenazine | 14.58 | |

| Cytotoxicity | 4-nitro-substituted triazenes | Not specified |

The mechanism by which this compound exerts its effects may involve the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells. Studies indicate that similar nitro-substituted compounds can induce ER stress, ultimately triggering apoptotic pathways in tumor cells .

Structure-Activity Relationship (SAR)

The introduction of nitro groups at specific positions on the phenyl rings has been shown to enhance the cytotoxicity of hydrazine derivatives. For instance, modifications that include electron-withdrawing groups at para positions have been correlated with increased biological activity against various cancer cell lines .

Case Studies and Research Findings

A computational study highlighted the binding affinities of nitro-benzylidene derivatives to dengue virus proteases, suggesting that the structural features of these compounds contribute significantly to their inhibitory potential. The study utilized molecular docking techniques to evaluate binding interactions, revealing that certain structural modifications can enhance efficacy and specificity .

Pharmacokinetics and Toxicity

Pharmacokinetic profiles of these compounds have been assessed using molecular dynamics simulations, indicating favorable drug-likeness properties. The PAINS filter was applied to evaluate potential toxicity and mutagenicity, ensuring that lead compounds maintain acceptable safety profiles while exhibiting biological activity .

Q & A

Q. What synthetic methodologies are employed to prepare 1-(3-nitrobenzylidene)-2-(4-nitrophenyl)hydrazine?

The compound is synthesized via condensation reactions between aryl hydrazines and nitro-substituted benzaldehyde derivatives. For example, refluxing 4-nitrophenylhydrazine with 3-nitrobenzaldehyde in methanol under acidic conditions (e.g., HCl) yields the target hydrazine derivative. Purification involves column chromatography and recrystallization from methanol .

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters (e.g., triclinic symmetry, space group P1, unit cell dimensions a = 7.7549 Å, b = 9.3245 Å, c = 15.3374 Å) are determined at 120 K. Refinement using F² data achieves R₁ = 0.060 and wR₂ = 0.177, confirming planar geometry with a root-mean-square (RMS) deviation of 0.096 Å for non-H atoms .

Q. Which spectroscopic techniques characterize this compound?

- FT-IR : Identifies N–H stretches (~3200 cm⁻¹), C=N imine bonds (~1600 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.6–8.3 ppm) and hydrazine NH signals (δ 11.6 ppm). Methine protons (CH=N) appear as singlets near δ 8.6 ppm .

Advanced Research Questions

Q. What crystallographic parameters indicate deviations from planarity?

Despite overall planarity (30 non-H atoms with RMS deviation = 0.096 Å), specific deviations occur:

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

O–H⋯O (water to nitro-O) and N–H⋯O (hydrazine to nitro-O) interactions form a 3D supramolecular framework. Geometric parameters (e.g., O⋯O distances: 2.68–2.85 Å, angles: 161–174°) are quantified using SC-XRD. These interactions stabilize bilayer structures, with π⋯π stacking (inter-planar distance: 3.48 Å) further enhancing stability .

Q. How do disordered solvent molecules affect crystallographic refinement?

Highly disordered solvent in molecular cavities is modeled using the SQUEEZE algorithm (PLATON), which removes electron density contributions. The solvent-accessible volume (76 ų) is excluded from final molecular weight and density calculations .

Q. What computational methods predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential. For hypoxia-selective cytotoxicity (e.g., derivative KS119), nitro group reduction potential (-0.45 V vs. SCE) correlates with bioreductive activation in hypoxic tumor cells .

Q. How are data contradictions resolved during refinement?

Discrepancies between observed and calculated electron densities (e.g., Δρmax = 0.45 e Å⁻³) are addressed via:

- Restraints on thermal displacement parameters.

- Mixed independent/constrained refinement for H atoms.

- Validation using full covariance matrices for geometric uncertainties .

Methodological Guidance

Q. How to optimize synthetic yields for hydrazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.